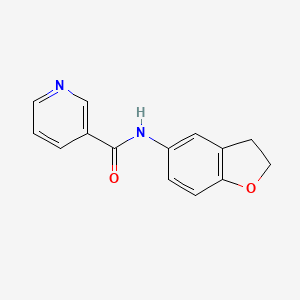
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide, also known as DBF, is a synthetic compound that has been studied for its potential as a therapeutic agent. DBF is a benzofuran derivative that has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has also been shown to have antioxidant effects. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to increase the levels of glutathione, an antioxidant that helps to protect cells from oxidative damage. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has also been shown to increase the activity of heme oxygenase-1 (HO-1), an enzyme that is involved in the breakdown of heme and the production of carbon monoxide, which has been shown to have anti-inflammatory and cytoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide in lab experiments is its relatively low toxicity. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to have low cytotoxicity in various cell lines, which makes it a potentially useful compound for in vitro studies. Additionally, N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide is relatively easy to synthesize, which makes it an accessible compound for researchers. One limitation of using N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide to cells or animals in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to have neuroprotective effects in various animal models, and could potentially be used in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to have anti-cancer properties in various cell lines and animal models, and could potentially be used in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide, which could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide involves the reaction of 2-methylfuran-3-carboxylic acid with 2,3-dihydro-1-benzofuran-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory effects, which could make it useful for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has also been shown to have anti-cancer properties, and could potentially be used in the treatment of various types of cancer. Additionally, N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-12(5-7-17-9)14(16)15-11-2-3-13-10(8-11)4-6-18-13/h2-3,5,7-8H,4,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITYHWWNFZRHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)



![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)

![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)